6-Thiomorpholinopyridin-3-ylboronic acid
Overview
Description
6-Thiomorpholinopyridin-3-ylboronic acid is a boronic acid derivative with the molecular formula C9H13BN2O2S and a molecular weight of 224.09 g/mol . This compound is characterized by the presence of a thiomorpholine ring attached to a pyridine ring, which is further bonded to a boronic acid group. Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Thiomorpholinopyridin-3-ylboronic acid can be achieved through several methods:
Halogen-Metal Exchange and Borylation:
Directed Ortho-Metallation (DoM) and Borylation: This approach uses a metalation step to selectively introduce a metal at the ortho position of the pyridine ring, followed by borylation.
Palladium-Catalyzed Cross-Coupling: Halopyridines can be coupled with tetraalkoxydiborane or dialkoxyhydroborane in the presence of a palladium catalyst to form the boronic acid derivative.
Industrial Production Methods
Industrial production of this compound typically involves large-scale application of the above synthetic routes, with optimization for yield, purity, and cost-effectiveness. The choice of method depends on the availability of starting materials, desired scale, and specific application requirements.
Chemical Reactions Analysis
Types of Reactions
6-Thiomorpholinopyridin-3-ylboronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the boron atom.
Substitution Reactions: The thiomorpholine and pyridine rings can undergo substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products Formed
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Oxidized or Reduced Boronic Acid Derivatives: Depending on the specific oxidation or reduction conditions.
Scientific Research Applications
6-Thiomorpholinopyridin-3-ylboronic acid has a wide range of applications in scientific research:
Biology: Investigated for its potential as a reversible covalent inhibitor in biological systems.
Medicine: Explored for its role in drug discovery, particularly in the development of protease inhibitors.
Industry: Utilized in the synthesis of advanced materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 6-Thiomorpholinopyridin-3-ylboronic acid primarily involves its role as a boronic acid derivative:
Molecular Targets: The boronic acid group can form reversible covalent bonds with nucleophilic sites on proteins or other biomolecules.
Pathways Involved: The compound can participate in various biochemical pathways, depending on the specific target and application.
Comparison with Similar Compounds
Similar Compounds
6-Morpholinopyridin-3-ylboronic acid: Similar structure but with a morpholine ring instead of a thiomorpholine ring.
2-Morpholinopyridin-4-ylboronic acid: Another boronic acid derivative with a different substitution pattern on the pyridine ring.
Uniqueness
6-Thiomorpholinopyridin-3-ylboronic acid is unique due to the presence of the thiomorpholine ring, which imparts distinct chemical properties and reactivity compared to other boronic acid derivatives. This uniqueness makes it valuable in specific synthetic and research applications where these properties are advantageous.
Properties
IUPAC Name |
(6-thiomorpholin-4-ylpyridin-3-yl)boronic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BN2O2S/c13-10(14)8-1-2-9(11-7-8)12-3-5-15-6-4-12/h1-2,7,13-14H,3-6H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEIAMQRBDMKVCU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(C=C1)N2CCSCC2)(O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BN2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70726149 | |
Record name | [6-(Thiomorpholin-4-yl)pyridin-3-yl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70726149 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
928160-85-4 | |
Record name | [6-(Thiomorpholin-4-yl)pyridin-3-yl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70726149 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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